molecular formula C23H17FN4O B2794734 6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357879-92-5

6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No. B2794734
M. Wt: 384.414
InChI Key: UTSWBXRTMPPDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound has been characterized by single crystal X-ray diffraction . The theoretical values obtained from density functional theory (DFT) method were found to be close to the experimental results .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, similar compounds have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

Scientific Research Applications

Synthesis and Binding Activity

A foundational study explored the synthesis of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones, investigating their benzodiazepine (BZ) receptor binding activity. By modifying the 2-substituent and ring substitution, researchers aimed to enhance activity. The study identified compounds with potent BZ antagonist properties, highlighting a method for synthesizing these compounds and demonstrating their potential in modulating BZ receptor activity (Francis et al., 1991).

Antibacterial and Anticonvulsant Activities

Another aspect of research involves evaluating the antibacterial and anticonvulsant activities of substituted quinazolinonylthiadiazole derivatives. These studies illustrate the broad pharmacological potential of quinazolinone derivatives, including their ability to combat bacterial infections and to serve as anticonvulsant agents. The synthesis of these compounds, followed by screening for antibacterial activity, indicates the importance of structural modifications in enhancing biological activity (Singh et al., 2010).

Excitatory Amino Acid Pharmacology

Research into heterocyclic-fused quinoxalinones and quinazolinones, including triazoloquinazolinones, has also been directed towards their potential as excitatory amino acid (EAA) antagonists. These compounds have been synthesized and evaluated for their affinity to AMPA receptors and the glycine site on the NMDA receptor complex, indicating their relevance in neuroscience and potential therapeutic applications in conditions mediated by EAA receptors (McQuaid et al., 1992).

properties

IUPAC Name

6-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O/c1-15-9-11-17(12-10-15)21-25-22-19-7-2-3-8-20(19)27(23(29)28(22)26-21)14-16-5-4-6-18(24)13-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSWBXRTMPPDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

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